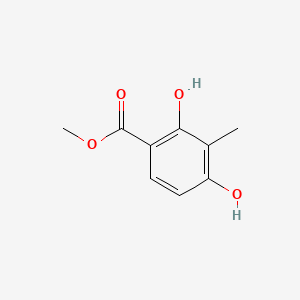

Methyl 2,4-dihydroxy-3-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dihydroxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNUTKRFRLPQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067782 | |

| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33662-58-7 | |

| Record name | Methyl 2,4-dihydroxy-3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33662-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033662587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dihydroxy-m-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-METHYLRESORCYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFF48NPZ44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biosynthesis of Methyl 2,4 Dihydroxy 3 Methylbenzoate

Natural Occurrence and Isolation from Biological Sources

The presence of Methyl 2,4-dihydroxy-3-methylbenzoate in nature, while specific, is linked to a broader class of phenolic compounds produced by various organisms, particularly fungi and lichens.

While extensive research has identified a variety of methylbenzoate derivatives in lichens, the direct isolation of this compound is not widely documented in scientific literature. However, it is recognized as a close structural relative of well-known lichen metabolites. For instance, it is structurally similar to atraric acid (methyl 2,4-dihydroxy-3,6-dimethylbenzoate), a common constituent of lichens synthesized via the polyketide metabolism. This close relationship suggests a potential, though unconfirmed, presence in certain lichen species.

The direct precursor to the title compound, 2,4-dihydroxy-3-methylbenzoic acid, has been successfully isolated from a marine fungus, providing insight into its natural context. A study on the ascidian-derived endophytic fungus Aspergillus clavatus (AS-107) led to the characterization of 2,4-dihydroxy-3-methylbenzoic acid alongside other secondary metabolites. The isolation of this precursor from a fungal source underscores the role of microorganisms in producing the foundational structures for these compounds.

Below is a summary of the compounds isolated from the fungus Aspergillus clavatus AS-107.

| Compound Name | Compound Type | Source Organism |

| Aspergiclavatide | Meroterpenoid | Aspergillus clavatus AS-107 |

| Clavatustide B | Diketopiperazine | Aspergillus clavatus AS-107 |

| 2,4-dihydroxy-3-methylbenzoic acid | Benzoic Acid Derivative | Aspergillus clavatus AS-107 |

Proposed Biosynthetic Pathways

The formation of this compound is believed to follow established biochemical routes for secondary metabolite production in fungi and other organisms.

The final step in the biosynthesis of this compound is the esterification of its carboxylic acid precursor. This reaction is proposed to be catalyzed by a methyltransferase enzyme. In this enzymatic process, a methyl group is transferred from a donor molecule, typically S-adenosyl methionine (SAM), to the carboxyl group of 2,4-dihydroxy-3-methylbenzoic acid. This methylation step is a common mechanism in nature for modifying the solubility and biological activity of small molecules.

The immediate and direct biosynthetic precursor is 2,4-dihydroxy-3-methylbenzoic acid. The natural occurrence of this acid has been confirmed through its isolation from fungal sources.

The biosynthesis of 2,4-dihydroxy-3-methylbenzoic acid itself is proposed to occur via the polyketide pathway. This is a major route for the synthesis of aromatic compounds in fungi. The pathway involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, by a large multi-enzyme complex known as polyketide synthase (PKS). The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form the final substituted benzoic acid structure.

Synthetic Methodologies for Methyl 2,4 Dihydroxy 3 Methylbenzoate and Its Analogues

Chemical Synthesis Approaches

Traditional organic chemistry provides a robust toolkit for the construction of Methyl 2,4-dihydroxy-3-methylbenzoate and its analogues. These methods include direct esterification, comprehensive multi-step syntheses, and the modification of existing benzoate (B1203000) structures.

Direct Esterification Reactions

Direct esterification is a common and straightforward method for synthesizing benzoate esters. The most prevalent of these is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. For analogues of the target compound, this involves reacting the corresponding substituted dihydroxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is an equilibrium process, and is typically performed using an excess of methanol to drive the reaction toward the formation of the methyl ester product.

For instance, the synthesis of the analogue 2,4-dihydroxy-6-propyl-benzoic acid methyl ester is achieved by dissolving the parent carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid. Similarly, 3,5-dihydroxy methyl benzoate is prepared from 3,5-dihydroxybenzoic acid via acid-catalyzed esterification with methanol. Research has also focused on optimizing these conditions, for example, by using sealed-vessel microwave technology to improve yields and reduce reaction times for substituted benzoic acids.

An alternative approach to direct esterification involves reacting the hydroxybenzoic acid with a halogenated compound, such as an alkyl halide, in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine. This method is designed to overcome some of the challenges of traditional esterification, such as competing side reactions like O-alkylation of the phenolic hydroxyl groups.

| Method | Reactants | Catalyst/Conditions | Product Example |

|---|---|---|---|

| Fischer-Speier Esterification | 2,4-dihydroxy-6-propylbenzoic acid + Methanol | Concentrated H₂SO₄ | 2,4-dihydroxy-6-propyl-benzoic acid methyl ester |

| Acid-Catalyzed Esterification | 3,5-dihydroxybenzoic acid + Methanol | H₂SO₄ or p-toluenesulfonic acid | 3,5-dihydroxy methyl benzoate |

| Microwave-Assisted Esterification | Substituted benzoic acids + Alcohols | Acid catalyst, sealed-vessel microwave | Substituted benzoate esters |

| Halogenated Derivative Method | Hydroxybenzoic acid + Alkyl halide | Nonquaternizable tertiary amine | Hydroxybenzoate esters |

Multi-step Total Synthesis Strategies

The total synthesis of this compound analogues often requires multi-step sequences to build the substituted aromatic ring with the correct functional groups in place. These strategies provide the flexibility to introduce various substituents onto the benzoate scaffold.

One documented route for a related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, starts from dimethyl-1,3-dihydroxybenzene. The synthesis involves a carboxylation step to introduce the carboxylic acid group, followed by esterification to yield the final product. Another pathway to this analogue begins with the aromatization of a corresponding hydroxycyclohexenone intermediate.

A detailed multi-step process has been described for the preparation of 3,4-dihydroxy-2-methyl benzoic acid alkyl esters. This synthesis begins with the esterification of 3-hydroxy-4-methoxy benzoic acid. The resulting ester undergoes a series of transformations including reaction with formaldehyde (B43269) and dimethylamine, treatment with palladium on charcoal, and finally demethylation using a strong Lewis acid like anhydrous aluminum chloride to reveal the second hydroxyl group.

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3-hydroxy-4-methoxy benzoic acid | Methanol, H₂SO₄ | Methyl 3-hydroxy-4-methoxybenzoate |

| 2 | Methyl 3-hydroxy-4-methoxybenzoate | Formaldehyde, Dimethylamine | Methyl 2-(dimethylaminomethyl)-3-hydroxy-4-methoxybenzoate |

| 3 | Amine Intermediate from Step 2 | Pd/C, H₂ | Methyl 3-hydroxy-4-methoxy-2-methylbenzoate |

| 4 | Methylated Intermediate from Step 3 | Anhydrous AlCl₃ | Methyl 3,4-dihydroxy-2-methylbenzoate |

Derivatization and Functionalization of Related Benzoate Scaffolds

The chemical modification of existing benzoate structures is a powerful strategy for generating libraries of analogues. By starting with a pre-formed dihydroxybenzoate core, various functional groups can be introduced to explore structure-activity relationships.

For example, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have been synthesized by first converting the parent acid to its hydrazide, followed by condensation with a range of aromatic aldehydes. This approach allows for significant diversity in the final products by simply changing the aldehyde used in the final step.

In another example, the synthesis of analogues of diffractaic acid started with Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. This starting material was subjected to reactions such as O-methylation using methyl iodide and potassium carbonate, or conversion to a benzyl (B1604629) ester via transesterification with benzyl alcohol. These derivatization reactions demonstrate how the hydroxyl and ester functionalities of the benzoate scaffold can be selectively modified to produce new compounds. Similarly, strategies have been developed for the derivatization of parabens (4-hydroxybenzoates) by labeling the phenolic hydroxyl group with sulfonyl chloride reagents to enhance their detection in analytical methods.

Chemoenzymatic and Biocatalytic Syntheses

Biocatalysis offers an alternative to traditional chemical synthesis, often providing higher selectivity and milder reaction conditions. Enzymes and microbial fermentation are increasingly employed in the production of fine chemicals, including precursors and analogues of this compound.

Enzyme-Mediated Transformations in Analogue Production

Enzymes, particularly lipases, are widely used to catalyze esterification and transesterification reactions for the production of phenolic esters. These biocatalytic methods are valued for being environmentally friendly and operating under mild conditions.

Lipase B from Candida antarctica (often immobilized and known as Novozym 435) has shown high activity in catalyzing the synthesis of various phenolic esters. For instance, it has been used to synthesize hexanoic acid esters of aromatic alcohols, such as 4-hydroxybenzyl alcohol and vanillyl alcohol. The efficiency of such enzymatic reactions can be significantly improved by removing byproducts. The addition of 4A molecular sieves to absorb water produced during esterification can increase substrate conversion to over 98%.

While specific examples detailing the enzymatic synthesis of this compound are not prevalent in the reviewed literature, the broad applicability of lipases to a wide range of phenolic acids and alcohols suggests the feasibility of such a route. The synthesis of various phenolic lipids via lipase-catalyzed transesterification further supports the potential of biocatalysis in this area.

Fermentation-Based Approaches for Precursors

Microbial fermentation can be a powerful tool for producing complex chemical precursors from simple starting materials. A notable example relevant to the synthesis of a close analogue, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, involves the use of the fungus Aspergillus terreus.

This fungus is capable of producing a key precursor, 4-O-demethylbarbituric acid, through fermentation. This fermentation product can then be isolated and purified from the fermentation broth. Following isolation, the

Methodological Advancements in Analog Development

The development of synthetic routes for analogues of this compound has been driven by the need to access structurally related compounds for various applications, including fragrance and materials science. Methodological advancements have focused on efficient construction of the substituted benzene (B151609) ring and subsequent functional group manipulations. These strategies often involve multi-step sequences starting from readily available precursors.

A significant analogue, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is a key component of synthetic oakmoss fragrance. google.com Its synthesis has been approached through several routes. One notable method begins with the aromatization of hydroxycyclohexenones. For instance, the reaction of dimethylmalonate (B8719724) with 4-hexen-3-one (B1236432) or the reaction of methyl propionylacetate with alkyl crotonate can produce the necessary intermediate hydroxycyclohexenone, which is then dehydrogenated. chemicalbook.com An alternative strategy involves the carboxylation of dimethyl-1,3-dihydroxybenzene, followed by esterification of the resulting dihydroxymethylbenzoic acid. chemicalbook.com

A more recent and simplified two-step process utilizes 4-O-desmethylbarbaric acid as a starting material. google.com This precursor is first hydrolyzed under acidic or alkaline conditions to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid. Subsequent methyl esterification of this intermediate produces the target analogue, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. google.com Another innovative approach achieves a 91% yield by reacting methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate with copper bromide and calcium chloride in acetonitrile (B52724). nih.gov

Further derivatization of the Methyl 2,4-dihydroxy-3,6-dimethylbenzoate core allows for the creation of a library of analogues. The hydroxyl groups can be selectively or fully alkylated. For example, methylation using methyl iodide and potassium carbonate in DMF can yield either Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate or Methyl 2,4-dimethoxy-3,6-dimethylbenzoate, depending on the stoichiometry of the reagents. nih.gov

The synthesis of aldehyde-containing analogues, such as Atranol (2,4-dihydroxy-3,6-dimethylbenzaldehyde), also showcases important methodological advancements. The Gattermann reaction, a classic method for formylating aromatic compounds using hydrogen cyanide and a Lewis acid catalyst, provides a foundational approach. wikipedia.orgunacademy.com However, direct formylation of orcinol (B57675) (5-methylbenzene-1,3-diol) can lead to regioisomeric impurities. mdpi.commdpi.com A more controlled synthesis involves a four-step sequence starting from orcinol: protection of the hydroxyl groups, followed by efficient ortho-lithiation and formylation, and subsequent deprotection to yield Atranol. mdpi.commdpi.com

Below are interactive tables summarizing the synthetic methodologies for key analogues.

Table 1: Synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

| Starting Material | Key Reagents/Steps | Product | Yield | Reference |

|---|---|---|---|---|

| 4-O-desmethylbarbaric acid | 1. Acid or alkali hydrolysis2. Methyl esterification | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Not specified | google.com |

| Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate | Copper bromide, Calcium chloride, Acetonitrile | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | 91% | nih.gov |

Table 2: Synthesis of Substituted Analogues from Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Methyl iodide (1.1 eq.), K₂CO₃, DMF | Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | nih.gov |

| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Methyl iodide (4 eq.), K₂CO₃, DMF | Methyl 2,4-dimethoxy-3,6-dimethylbenzoate | nih.gov |

Table 3: Synthesis of Atranol

| Starting Material | Key Reagents/Steps | Product | Yield | Reference |

|---|

These advanced methodologies provide efficient and selective pathways to a variety of analogues of this compound, enabling further exploration of their chemical and physical properties.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structure Determination

High-Resolution Mass Spectrometry (HRESIMS) has been utilized in studies involving Methyl 2,4-dihydroxy-3-methylbenzoate to confirm its elemental composition. nih.gov This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For a compound with the molecular formula C₉H₁₀O₄, the exact mass can be calculated. HRESIMS analysis would be expected to yield an experimental m/z value that closely matches this theoretical mass, thereby confirming the molecular formula with a high degree of confidence.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₄ |

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound indicates that the compound absorbs light in the ultraviolet region, with a reported absorption range between 270 and 300 nm. nih.gov This absorption is characteristic of the π → π* electronic transitions within the substituted benzene (B151609) ring system. Due to the presence of phenolic hydroxyl groups, a bathochromic shift (a shift to longer wavelengths) of the absorption maxima is expected to occur under alkaline conditions. google.com This phenomenon is a result of the deprotonation of the hydroxyl groups, which increases the electron-donating ability of the oxygen atoms and extends the conjugation of the chromophore. google.com

Following a comprehensive search of available scientific literature, no data from single-crystal X-ray crystallographic analysis for this compound could be located. This technique, which provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing, has not been publicly reported for this specific compound. For a related compound, atraric acid, it has been noted that it is possible to obtain monoclinic crystals from acetone. google.com

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity verification of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of this compound. A reverse-phase (RP) HPLC method has been described for its analysis. sielc.com This method is suitable for both analytical-scale purity checks and can be scaled for preparative separation to isolate the compound. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier, such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

Table 2: General HPLC Conditions for Analysis of this compound

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | Newcrom R1 |

| Mobile Phase Components | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) |

Specific details regarding mobile phase composition, flow rate, and detection wavelength were not fully available in the reviewed sources.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the analysis of "this compound," GC-MS provides crucial information about its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers a unique fragmentation pattern that aids in its structural confirmation.

The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₀O₄), which is 182.17 g/mol . Key fragmentation pathways for benzoate (B1203000) esters typically involve cleavage of the ester group. Common fragments would include the loss of the methoxy (B1213986) group (-OCH₃) to yield an ion at m/z 151, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment corresponding to the dihydroxy-methyl-benzene cation. Further fragmentation of the aromatic ring and substituent groups would also occur, leading to a complex pattern of smaller ions.

For comparison, the GC-MS data for the related compound, Methyl 2,4-dihydroxybenzoate (B8728270) (C₈H₈O₄), shows a molecular ion at m/z 168, with major fragment ions observed at m/z 136 and 108. nih.govnih.gov Another isomer, Methyl 2,3-dihydroxybenzoate, also exhibits a molecular ion at m/z 168 and fragment ions at m/z 136 and 108. nih.gov These characteristic fragments likely arise from the cleavage of the ester and hydroxyl groups.

A summary of key mass spectrometry data for related compounds is presented in the interactive table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| Methyl 2,4-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 168, 136, 108 |

| Methyl 2,3-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 168, 136, 108 |

| Methyl 2,6-dihydroxy-4-methylbenzoate | C₉H₁₀O₄ | 182.17 | Not explicitly detailed |

Preparative Chromatographic Techniques (e.g., Vacuum Liquid Chromatography, Radial Chromatography)

The isolation and purification of "this compound" from natural product extracts or synthetic reaction mixtures often requires the use of preparative chromatographic techniques. These methods are designed to handle larger quantities of material compared to analytical chromatography, with the goal of obtaining pure compounds for further study.

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography (VLC) is a widely used preparative technique for the fractionation of crude extracts. usu.ac.id It is considered a simple, efficient, and versatile method for the separation of natural products. usu.ac.id The technique utilizes a sintered glass funnel and a vacuum to accelerate the flow of the mobile phase through the stationary phase, which is typically silica (B1680970) gel or alumina. usu.ac.id

In the context of isolating "this compound," a crude plant extract would first be dissolved in a suitable solvent and applied to the top of the VLC column. A stepwise gradient elution would then be employed, starting with a non-polar solvent and gradually increasing the polarity of the mobile phase. This allows for the separation of compounds based on their polarity. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the target compound. VLC is particularly useful for the initial, coarse separation of complex mixtures, yielding fractions that can be further purified by other methods. usu.ac.idfrontiersin.org

Radial Chromatography

Radial Chromatography, also known as centrifugal thin-layer chromatography, is another preparative technique that can be employed for the purification of natural products. This method involves a circular, flat plate coated with an adsorbent material. The sample is applied to the center of the plate, and the mobile phase is introduced, also at the center. As the plate spins, centrifugal force drives the mobile phase and the sample components radially outwards, resulting in their separation into concentric bands.

This technique is recognized for its speed and efficiency in separating compounds. nih.gov For a compound like "this compound," radial chromatography would be suitable for the final purification steps of fractions obtained from VLC or other initial separation methods. It is particularly effective for separating compounds with similar polarities.

A general workflow for the isolation of "this compound" using these techniques is outlined in the interactive table below.

| Step | Technique | Description | Purpose |

| 1 | Extraction | A suitable solvent is used to extract the compound from its source material (e.g., plant tissue). | To obtain a crude extract containing the target compound. |

| 2 | Vacuum Liquid Chromatography (VLC) | The crude extract is subjected to VLC with a gradient of solvents of increasing polarity. | To perform a preliminary separation of the extract into fractions of varying polarity. |

| 3 | Fraction Analysis | Fractions are analyzed using Thin-Layer Chromatography (TLC). | To identify the fractions containing "this compound". |

| 4 | Radial Chromatography | The enriched fractions are further purified using radial chromatography. | To isolate "this compound" in a pure form. |

Structure Activity Relationship Sar Studies and Molecular Design

Computational Chemistry and In Silico Approaches

Computational tools offer a powerful and efficient means to predict and analyze the interactions of Methyl 2,4-dihydroxy-3-methylbenzoate at a molecular level. These in silico methods allow for the rapid screening of potential biological targets and provide insights that guide further experimental work.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method simulates the interaction to determine the preferred binding orientation and affinity, often represented by a docking score. nih.gov

In one study, the closely related compound Methyl 2,4-dihydroxybenzoate (B8728270) was investigated for its antifungal action against Fusarium oxysporum f. sp. cubense (Foc). researchgate.net Molecular docking simulations were performed against various Foc protein targets. The results indicated strong binding interactions within the active sites of these proteins, suggesting a potential mechanism for the compound's observed antifungal activity. researchgate.net Such studies are crucial for identifying the specific amino acid residues that are key to the binding interaction, providing a roadmap for designing more potent inhibitors. nih.gov

Table 1: Example of Molecular Docking Data Interpretation This table is illustrative, based on typical data from docking studies.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Foc Protein X | Methyl 2,4-dihydroxybenzoate | -8.5 | TYR 82, LYS 120 | Hydrogen Bond |

| Foc Protein Y | Methyl 2,4-dihydroxybenzoate | -7.9 | VAL 54, ILE 101 | Hydrophobic |

| Foc Protein Z | Methyl 2,4-dihydroxybenzoate | -8.2 | HIS 210, SER 95 | Hydrogen Bond, Pi-Alkyl |

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model acts as a 3D query to search large databases of chemical compounds, a process known as virtual screening, to find other molecules that fit the model and are therefore likely to be active. mdpi.com

This approach allows researchers to efficiently sift through millions of compounds to identify potential leads with diverse chemical scaffolds. mdpi.com The process involves generating a model based on the known interactions of an active compound, like this compound, with its target. This model is then used to filter databases, and the resulting "hits" can be prioritized for further computational analysis, such as molecular docking, or for experimental testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing how variations in structural properties (descriptors) like lipophilicity, electronic properties, and steric effects correlate with changes in activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

For a series of compounds related to this compound, a QSAR study would involve calculating a wide range of molecular descriptors for each analogue. These descriptors are then used to build a statistical model (e.g., using multiple linear regression) that correlates them with experimentally determined biological activity. nih.gov A robust QSAR model can be a valuable predictive tool, guiding the synthesis of new derivatives with potentially enhanced potency. nih.gov

Experimental Elucidation of Critical Structural Features

While computational methods provide valuable predictions, experimental studies are essential to confirm these findings and to fully understand the structure-activity relationships.

The specific placement of hydroxyl (-OH) and methyl (-CH3) groups on the benzene (B151609) ring of benzoate (B1203000) derivatives is critical to their biological activity. Structure-activity relationship studies on related phenolic acids have shown that both the number and position of these groups significantly influence their inhibitory effects on enzymes like α-amylase. mdpi.com

For instance, research has demonstrated that the presence and position of hydroxyl groups can have a positive effect on inhibitory activity, while methylation of these hydroxyl groups can sometimes have a negative effect. mdpi.com In a study on dihydroxy-4-methylcoumarins, ortho-dihydroxy analogues showed significantly better antioxidant and radical scavenging activity than meta-dihydroxy or monohydroxy analogues. nih.gov This highlights the importance of the relative positioning of the hydroxyl groups for activity. The methyl group on the core structure can also influence activity, sometimes by providing favorable hydrophobic interactions within a protein's binding site or by affecting the electronic properties of the ring. mdpi.com

Table 2: Illustrative SAR Data for Benzoate Derivatives This table demonstrates the typical effect of substitutions on biological activity (e.g., IC50 in mM), based on findings from related compound classes. mdpi.com

| Compound | R2 (-OH) | R3 (-CH3) | R4 (-OH) | R5 | Activity (IC50, mM) |

|---|---|---|---|---|---|

| Benzoic Acid | H | H | H | H | >100 |

| 2,4-Dihydroxybenzoic acid | OH | H | OH | H | 35.2 |

| This compound | OH | CH3 | OH | H | [Data Not Available] |

| 2,3,4-Trihydroxybenzoic acid | OH | H | OH | OH | 17.3 |

| 4-Methylbenzoic acid | H | H | H | CH3 | 52.4 |

To systematically probe the structure-activity relationships, medicinal chemists design and synthesize a series of modified analogues. mdpi.com This process involves making specific, targeted changes to the parent structure of this compound and then evaluating the biological activity of the new compounds.

Modifications might include:

Varying the position of the methyl group around the aromatic ring.

Adding or removing hydroxyl groups to determine their importance.

Altering the ester group to another functional group, such as an amide or a carboxylic acid. nih.gov

Introducing different substituents to explore steric, electronic, and lipophilic requirements for activity. nih.gov

The synthesis of these new molecules can be achieved through multi-step chemical reactions. google.com For example, a synthetic route might start with a commercially available precursor and involve steps like hydrolysis, esterification, and the introduction of substituents at specific positions on the aromatic ring. nih.govgoogle.com Each new analogue is then tested in biological assays, and the results provide crucial data points that refine the understanding of the SAR, guiding the next cycle of molecular design. mdpi.com

Future Directions and Research Perspectives

Exploration of Untapped Biological Potentials and Novel Target Identification

While preliminary studies on orsellinates have revealed a spectrum of biological activities, the full therapeutic potential of Methyl 2,4-dihydroxy-3-methylbenzoate remains largely untapped. Future research should systematically screen this compound and its synthetic derivatives against a wider array of biological targets.

Key Research Areas:

Expanded Antimicrobial and Antifungal Screening: Orsellinate derivatives have demonstrated antimicrobial and antifungal properties. nih.govmedchemexpress.com A crucial future step involves comprehensive screening against panels of drug-resistant bacteria and pathogenic fungi to identify novel antimicrobial leads.

Enzyme Inhibition: The potential to act as an enzyme inhibitor is a significant area for exploration. For instance, methyl orsellinate has been identified as a 5-lipoxygenase inhibitor. medchemexpress.com Future studies could investigate the inhibitory activity of this compound against other key enzymes implicated in diseases such as cancer, inflammation, and metabolic disorders. For example, derivatives of monoaromatic compounds have shown alpha-glucosidase inhibition, suggesting a potential role in diabetes management. nih.gov

Cytotoxic and Anti-proliferative Activities: The cytotoxic activities of various orsellinates against cancer cell lines have been documented. researchgate.netresearchgate.net Further investigation is needed to determine the specific anti-cancer potential of this compound, elucidate its mechanism of action, and identify the molecular pathways it perturbs in cancer cells.

Target Deconvolution: For any identified biological activity, identifying the specific molecular target is paramount. Advanced chemical biology and proteomic approaches can be employed to pinpoint the protein(s) with which the compound interacts, providing a foundation for mechanism-based drug design.

The following table summarizes known biological activities of related orsellinate compounds, suggesting potential avenues for this compound research.

| Biological Activity | Related Compound(s) | Potential Therapeutic Area |

| Antimicrobial | Methyl orsellinate, Methyl β-orsellinate | Infectious Diseases |

| Alpha-glucosidase Inhibition | Methyl hematommate | Diabetes |

| Cytotoxicity | n-Butyl orsellinate, Hexyl orsellinate | Oncology |

| 5-Lipoxygenase Inhibition | Methyl orsellinate | Inflammation |

| Antifungal | Methyl orsellinate | Infectious Diseases |

Advancements in Stereoselective and Sustainable Synthetic Methodologies

To facilitate further biological evaluation and potential commercial application, the development of efficient, scalable, and environmentally friendly synthetic routes to this compound and its analogs is essential.

Future Synthetic Strategies:

Green Chemistry Approaches: Traditional synthetic methods often rely on harsh reagents and produce significant waste. mdpi.com Future research should focus on green chemistry principles, such as the use of solid acid catalysts (e.g., zirconium-based catalysts) to replace corrosive liquid acids in esterification reactions. mdpi.com These catalysts are often recoverable and reusable, reducing environmental impact.

Biocatalysis and Biosynthesis: Leveraging biological systems offers a highly sustainable and stereoselective synthetic route. The use of microorganisms, such as Aspergillus terreus, to produce key intermediates like 4-O-demethylbarbituric acid, which can then be converted to the target compound, represents a promising avenue. google.com Further exploration of engineered biosynthetic pathways in microbial hosts could enable the direct production of this compound from simple feedstocks.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing flow-based methodologies for the synthesis of this compound could streamline its production and purification.

Late-Stage Functionalization: Creating a library of derivatives to probe structure-activity relationships (SAR) is crucial. Developing robust late-stage functionalization techniques will allow for the efficient modification of the this compound core, enabling the rapid synthesis of diverse analogs for biological testing.

Integration with Omics Technologies for Comprehensive Mechanistic Understanding

To move beyond simply identifying biological activity to understanding how a compound works, the integration of "omics" technologies is indispensable. These high-throughput approaches can provide a holistic view of the molecular effects of this compound on biological systems.

Omics-Driven Research Avenues:

Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells or tissues treated with the compound, researchers can identify the signaling pathways and cellular processes that are modulated. This can offer clues about the compound's mechanism of action and potential off-target effects.

Proteomics: This approach can identify changes in protein abundance and post-translational modifications, helping to pinpoint the specific proteins that are directly or indirectly affected by the compound. Thermal proteome profiling and related techniques can be used to identify direct protein targets.

Metabolomics: Analyzing the global changes in small-molecule metabolites following treatment can reveal how the compound alters cellular metabolism. This is particularly relevant for investigating potential effects on metabolic diseases or understanding the metabolic rewiring in cancer cells.

Integrated Multi-Omics Analysis: The true power of these technologies lies in their integration. Combining transcriptomic, proteomic, and metabolomic data can build a comprehensive, multi-layered understanding of the compound's biological impact, from gene to protein to metabolic function. This integrated approach can establish a clear chain of causality from the molecular target to the ultimate physiological phenotype.

Challenges and Opportunities in Natural Product-Inspired Compound Development

The path from a promising natural product to a marketable drug or chemical is fraught with challenges. However, these hurdles also present significant opportunities for innovation.

Key Challenges:

Structural Complexity and Scalability: Natural products often possess complex structures that are challenging to synthesize on a large scale. hmdb.ca This can hinder the supply of material needed for extensive preclinical and clinical testing.

Pharmacokinetic Properties: Many natural products have poor drug-like properties, such as low solubility, poor bioavailability, or rapid metabolism, which can limit their therapeutic efficacy. google.com

Target Identification: As mentioned, identifying the specific molecular target of a bioactive natural product can be a significant bottleneck.

Resistance Mechanisms: For antimicrobial or anticancer agents, the development of resistance is a major concern that can render a drug ineffective. nih.gov

Opportunities for Advancement:

Semi-Synthesis and Analogue Development: Using the natural product scaffold as a starting point for chemical modification can overcome many challenges. hmdb.ca This approach can simplify the structure for easier synthesis, optimize pharmacokinetic properties, and increase potency. Studies on orsellinates have shown that simple modifications, like changing the length of an ester chain, can dramatically increase cytotoxic activity. researchgate.netresearchgate.net

Interdisciplinary Collaboration: Overcoming the challenges of natural product development requires a collaborative effort between natural product chemists, synthetic chemists, biologists, computational scientists, and pharmacologists.

Computational and AI-Driven Approaches: In silico methods, including machine learning and artificial intelligence, are increasingly being used to predict the biological activities, pharmacokinetic properties, and potential targets of natural products, thereby rationalizing and accelerating the discovery process. nih.gov

Novel Drug Delivery Systems: Formulating natural products into advanced drug delivery systems, such as nanoparticles, can improve their solubility, stability, and bioavailability, enhancing their therapeutic potential. hmdb.ca

By systematically addressing these research areas, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications inspired by the chemical novelty of nature.

Q & A

Q. What established synthetic methodologies are available for Methyl 2,4-dihydroxy-3-methylbenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Esterification of 2,4-dihydroxy-3-methylbenzoic acid with methanol, catalyzed by acid (e.g., H₂SO₄) or base (e.g., K₂CO₃), is a common approach. For example, analogous procedures involve refluxing phenolic acids with alkyl halides or using carbonate bases in polar aprotic solvents like DMF to enhance reactivity . Purification typically employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Yield optimization requires careful control of stoichiometry, temperature (e.g., 70–80°C), and reaction time (12–24 hours). Purity is validated via HPLC (C18 columns, acetonitrile/water mobile phases) and melting point analysis (125–127°C, as reported) .

Q. Which analytical techniques are most reliable for characterizing this compound, and what critical parameters should be monitored?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve hydroxyl and ester protons. Key signals include aromatic protons (δ 6.2–7.5 ppm) and methoxy groups (δ 3.8–3.9 ppm). Hydrogen bonding from phenolic -OH groups may broaden peaks, necessitating variable-temperature NMR .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1680–1720 cm⁻¹) and phenolic -OH (~3200–3500 cm⁻¹).

- Melting Point : Consistency with literature values (125–127°C) indicates purity .

Q. How does this compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer : The compound’s phenolic groups make it susceptible to oxidation. Storage at 0–6°C in amber vials under inert gas (N₂/Ar) is recommended. Stability assays under varying pH (e.g., 3–9) and temperature (25–40°C) can quantify degradation kinetics via HPLC. Silica gel desiccants prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. Standardize solvents (e.g., DMSO-d₆ for phenolic protons) and use spiking experiments with authentic samples. High-resolution mass spectrometry (HRMS) confirms molecular ions (m/z 182.173 for [M+H]⁺). Cross-validate with computational NMR tools (e.g., DFT calculations for chemical shift prediction) .

Q. What strategies are effective for incorporating this compound into multi-step synthetic pathways, such as prodrug development or polymer precursors?

- Methodological Answer : The phenolic -OH groups allow for regioselective functionalization (e.g., alkylation, acylation). For prodrugs, protect the hydroxyls with acetyl or tert-butyldimethylsilyl (TBDMS) groups before coupling to bioactive moieties. In polymer synthesis, copolymerize via Mitsunobu reactions or click chemistry (e.g., CuAAC with azide-functionalized monomers) .

Q. What computational modeling approaches predict the reactivity and supramolecular interactions of this compound in biological or material systems?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes or receptors. For crystallography, simulate packing motifs using Mercury software, focusing on hydrogen-bonding networks (e.g., O-H···O=C interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.